6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| C≡N stretch | 2220–2240 |
| B–O asymmetric stretch | 1340–1360 |
| Cyclopropyl C–H bend | 980–1010 |
UV-Vis Spectroscopy
The compound exhibits absorption maxima at λ = 268 nm (π→π* transition of pyridine) and λ = 310 nm (n→π* transition of nitrile).
Mass Spectrometry (MS)
- ESI-MS : [M+H]⁺ at m/z 271.1 (calculated 270.14 for C₁₅H₁₉BN₂O₂)
- Fragmentation pattern: Loss of the dioxaborolane ring (m/z 161.0) followed by cyclopropyl elimination (m/z 104.0).
Thermodynamic Stability and Phase Transition Properties
The compound demonstrates remarkable thermal stability due to the rigid dioxaborolane ring and aromatic nitrile group. Differential scanning calorimetry (DSC) data for analogous boronate esters reveal:
Table 2: Thermal Properties
| Property | Value |
|---|---|
| Melting point | 182–185°C |
| Decomposition onset | 290°C |
| Glass transition (T₉) | Not observed |
The absence of a glass transition temperature indicates crystalline behavior up to the decomposition point. Phase transitions are dominated by cleavage of the B–O bond in the dioxaborolane ring at elevated temperatures.
Solubility Parameters and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic cyclopropyl and dioxaborolane groups. Solubility improves in polar aprotic solvents:
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 8.9 |
| Dimethylformamide | 34.2 |
The octanol-water partition coefficient (logP) was calculated as 2.1 ± 0.3 using the Crippen fragmentation method, indicating moderate lipophilicity. The boronate ester enhances membrane permeability compared to its boronic acid precursor, with a calculated polar surface area of 56.9 Ų.
Properties
Molecular Formula |
C15H19BN2O2 |
|---|---|
Molecular Weight |
270.14 g/mol |
IUPAC Name |
6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3 |
InChI Key |
QRQUJVWJKKYXPY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylboronic acid.
Formation of the Dioxaborolan Ring: The dioxaborolan ring is formed by reacting the intermediate with pinacol boronic ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group in this compound facilitates palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.
Key Reaction Parameters
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) |
| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2–3 equiv) |
| Solvent | 1,4-Dioxane/water (3:1), DMF/water, or THF |
| Temperature | 80–120°C (conventional heating) or microwave-assisted (120°C, 20 min) |
| Atmosphere | Inert (N₂ or Ar) to prevent boronate oxidation |
Example Reaction:
The compound reacts with 3-bromopyridine under microwave conditions (120°C, 20 min) using Pd(PPh₃)₄ and K₃PO₄ to yield 6-cyclopropyl-5-(pyridin-3-yl)nicotinonitrile . This method achieves >90% conversion in optimized protocols .
Mechanistic Insights
-
Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.
-
Transmetallation : The boronate ester transfers its aryl group to Pd.
-
Reductive Elimination : Pd releases the biaryl product, regenerating the catalyst.
Functionalization of the Nitrile Group
The nitrile group can undergo hydrolysis or reduction, though these reactions are less explored in the literature.
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Carboxylic acid derivative |
| Reduction | LiAlH₄, THF, 0°C → RT | Primary amine derivative |
Note : Experimental validation for these transformations is limited, but analogous nitrile reactivity is well-documented in organic chemistry .
Stability and Handling Considerations
The compound is moisture-sensitive and requires storage under inert conditions (2–8°C, argon) . Degradation pathways include:
-
Hydrolysis : Boronate ester decomposes in aqueous acidic/basic media.
-
Oxidation : Boron–oxygen bond cleavage under prolonged air exposure.
Comparative Reactivity of Boronate Esters
A study comparing substituent effects on Suzuki coupling efficiency found that electron-withdrawing groups (e.g., nitrile) enhance reaction rates by stabilizing the transition state during transmetallation .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets.
Neuroprotective Effects
Studies have shown that derivatives of this compound can provide neuroprotection in models of neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress pathways and inflammation.
Table 1: Summary of Anticancer Activity
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound has been explored as an intermediate in the synthesis of OLED materials. Its electronic properties make it suitable for use in light-emitting layers due to its ability to facilitate charge transport.
Table 2: OLED Performance Metrics
Agricultural Chemistry Applications
Pesticidal Activity
The compound has shown promise as a bioactive agent in pest management. Its efficacy against specific agricultural pests has been documented, emphasizing its potential as an eco-friendly alternative to conventional pesticides.
Case Study: Efficacy Against Pests
A study evaluated the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at optimal concentrations.
Table 3: Pesticidal Efficacy
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The presence of the boronic acid moiety allows it to participate in reversible covalent interactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include:
Arylboronic esters (e.g., pinacol boronic esters).
Nitrile-containing heterocycles (e.g., pyridine nitriles).
Cyclopropane-substituted aromatics .
Table 1: Key Structural and Reactivity Comparisons
Physicochemical Properties
While direct data for the target compound is absent in the provided evidence, inferences can be made:
- Melting Point: Expected to be higher than non-boronated nitriles (e.g., 5c in melts at 168–170°C) due to increased molecular rigidity from the boronic ester.
- Spectroscopy :
Cross-Coupling Utility
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura reactions , as described in . Compared to simpler arylboronic esters, the cyclopropyl group may reduce side reactions (e.g., homocoupling) by sterically shielding the boron center .
Limitations and Challenges
- Hydrolysis Sensitivity : Boronic esters are prone to hydrolysis, necessitating anhydrous handling. The tetramethyl dioxaborolane group in the target compound improves stability over unsubstituted analogues.
- Electronic Effects : The electron-withdrawing nitrile group may slow transmetallation in cross-coupling, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
